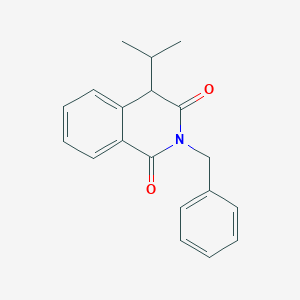
Phenyl(2,4,6-trimethylphenyl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
フェニル(2,4,6-トリメチルフェニル)ホスフィン酸は、ホスフィン酸部分にフェニル基と2,4,6-トリメチルフェニル基が結合した有機リン化合物です。
準備方法
合成経路と反応条件
フェニル(2,4,6-トリメチルフェニル)ホスフィン酸の合成は、通常、アルカリ条件下で、フェニルホスホン酸ジクロリドと2,4,6-トリメチルベンズアルデヒドを反応させることから始まります。 反応は、置換縮合反応を経て進行し、その後、触媒の存在下で酸化剤を用いて酸化されます 。 このプロセスを要約すると次のようになります。
置換縮合反応: フェニルホスホン酸ジクロリドはエタノールと反応して中間体を形成します。
縮合反応: 中間体は、アルカリ条件下で2,4,6-トリメチルベンズアルデヒドと反応します。
酸化: 酸化剤と触媒を用いて中間体を酸化することにより、最終生成物が得られます。
工業的生産方法
フェニル(2,4,6-トリメチルフェニル)ホスフィン酸の工業的生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 このプロセスでは、最終生成物の高収率と高純度を確保するために、反応条件を慎重に制御します。 工業的方法には、不純物や副生成物を除去するための追加の精製工程が含まれることもあります。
化学反応の分析
反応の種類
フェニル(2,4,6-トリメチルフェニル)ホスフィン酸は、以下を含む様々な化学反応を起こします。
酸化: この化合物は酸化されてホスフィンオキシドを形成することができます。
還元: 還元反応は、ホスフィン酸部分をホスフィンに変換することができます。
置換: フェニル基と2,4,6-トリメチルフェニル基は、適切な試薬と置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とtert-ブチルヒドロペルオキシドがあり、しばしばバナジウムアセチルアセトネートなどの触媒の存在下で使用されます.
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、ホスフィン酸部分を還元することができます。
置換: 置換反応には、ハロゲンや有機金属化合物などの試薬が関与することがあります。
主な生成物
これらの反応から生成される主な生成物には、ホスフィンオキシド、還元されたホスフィン誘導体、置換されたフェニルまたは2,4,6-トリメチルフェニル化合物などがあります。
科学研究への応用
フェニル(2,4,6-トリメチルフェニル)ホスフィン酸は、以下を含むいくつかの科学研究への応用があります。
化学: 有機合成の試薬や、配位化学における配位子として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 薬剤開発の先行物質など、潜在的な治療応用について探求されています。
科学的研究の応用
Phenyl(2,4,6-trimethylphenyl)phosphinic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers
作用機序
フェニル(2,4,6-トリメチルフェニル)ホスフィン酸の作用機序は、分子標的と経路との相互作用を含みます。 この化合物は配位子として作用し、金属イオンに結合して配位錯体を形成します。 これらの錯体は、様々な生化学的経路に影響を与え、化学反応において触媒作用を発揮することができます .
類似の化合物との比較
類似の化合物
エチルフェニル(2,4,6-トリメチルベンゾイル)ホスフィン酸: 構造は似ていますが、ホスフィン酸部分の代わりにエチルエステル基を持っています.
フェニル(2,4,6-トリメチルベンゾイル)ホスフィン酸エチルエステル: エチルエステル基を持つ別の関連化合物です.
独自性
フェニル(2,4,6-トリメチルフェニル)ホスフィン酸は、ホスフィン酸部分に結合したフェニル基と2,4,6-トリメチルフェニル基の特定の組み合わせにより、ユニークです。 この構造は、独特の化学的性質と反応性を付与し、研究や産業における特殊な用途に役立ちます。
類似化合物との比較
Similar Compounds
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate: Similar in structure but contains an ethyl ester group instead of a phosphinic acid moiety.
Phenyl(2,4,6-trimethylbenzoyl)phosphinic acid ethyl ester: Another related compound with an ethyl ester group.
Uniqueness
Phenyl(2,4,6-trimethylphenyl)phosphinic acid is unique due to its specific combination of phenyl and 2,4,6-trimethylphenyl groups attached to a phosphinic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
142087-69-2 |
|---|---|
分子式 |
C15H17O2P |
分子量 |
260.27 g/mol |
IUPAC名 |
phenyl-(2,4,6-trimethylphenyl)phosphinic acid |
InChI |
InChI=1S/C15H17O2P/c1-11-9-12(2)15(13(3)10-11)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,16,17) |
InChIキー |
JQDWJUPAOJYKCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)P(=O)(C2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)




![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)
![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)



![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)

